molecular formula C22H23NO4 B2519057 (R)-(1-Fmoc-piperidin-3-yl)-acetic acid CAS No. 1217739-96-2; 912940-89-7

(R)-(1-Fmoc-piperidin-3-yl)-acetic acid

Cat. No.: B2519057
CAS No.: 1217739-96-2; 912940-89-7
M. Wt: 365.429
InChI Key: JFQZUENRKJILBT-OAHLLOKOSA-N
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Description

(R)-(1-Fmoc-piperidin-3-yl)-acetic acid is a chiral carboxylic acid derivative featuring a piperidine ring substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and an acetic acid moiety at the 3-position. Key properties include:

  • Molecular formula: C₂₂H₂₃NO₄ (inferred from for the 2-yl isomer).
  • Molecular weight: ~365.4 g/mol ().
  • Chirality: The R-configuration at the 3-position distinguishes it from its S-enantiomer.
  • Applications: Primarily used in peptide synthesis and medicinal chemistry for amine protection and as a building block in chiral drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZUENRKJILBT-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217739-96-2
Record name 2-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Fmoc-piperidin-3-yl)-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization reactions involving appropriate precursors.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via alkylation reactions, where a suitable acetic acid derivative reacts with the piperidine ring.

    Fmoc Protection: The final step involves the protection of the nitrogen atom in the piperidine ring with the Fmoc group. This is usually achieved by reacting the piperidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-(1-Fmoc-piperidin-3-yl)-acetic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-(1-Fmoc-piperidin-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The Fmoc group is commonly removed using piperidine in a solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

®-(1-Fmoc-piperidin-3-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting various diseases, particularly those affecting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-(1-Fmoc-piperidin-3-yl)-acetic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. Once deprotected, the piperidine ring can interact with biological targets, potentially modulating their activity through binding or inhibition.

Comparison with Similar Compounds

(S)-(1-Fmoc-piperidin-3-yl)-acetic Acid (Enantiomer)

Structural Difference : The S-enantiomer has the opposite configuration at the 3-position.

  • Physicochemical Properties : Similar molecular weight and formula but distinct optical rotation.
  • Synthetic Utility : Enantiomers may exhibit divergent biological activities; the S-form is often used in parallel studies to assess stereochemical effects .
  • Availability : Discontinued in multiple pack sizes (25 mg–5 g) as per CymitQuimica (), whereas the R-isomer’s commercial status is less documented.

(R)-(1-Fmoc-piperidin-2-yl)-acetic Acid (Positional Isomer)

Structural Difference : The Fmoc and acetic acid groups are at the 2-position of the piperidine ring.

  • CAS Number : 193693-63-9 ().
  • Physicochemical Properties :
    • Melting Point : 140–150°C ().
    • Purity : ≥98% ().
  • Applications : Used in solid-phase peptide synthesis but may exhibit different steric hindrance compared to the 3-yl isomer, affecting coupling efficiency .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (Piperazine Analogue)

Structural Difference : Replaces the piperidine ring with a piperazine ring.

  • CAS Number : 180576-05-0 ().
  • Higher polarity compared to piperidine derivatives, influencing solubility and reactivity .

(R)-(-)-Phenylpiperidin-1-yl-acetic Acid (Substituted Derivative)

Structural Difference : Features a phenyl group on the piperidine ring instead of Fmoc.

  • Synthesis : Derived from (R)-(-)-α-phenylglycine, used to prepare antispasmodic agents like bietamiverine and dipiproverine ().
  • Pharmacological Relevance : Demonstrates the impact of substituents on bioactivity; the phenyl group enhances lipophilicity and target binding .

Data Table: Comparative Analysis

Compound CAS Number Molecular Weight (g/mol) Melting Point (°C) Purity Key Applications
(R)-(1-Fmoc-piperidin-3-yl)-acetic acid Not explicitly listed 365.4 (inferred) Data lacking ≥95%* Peptide synthesis, chiral intermediates
(S)-(1-Fmoc-piperidin-3-yl)-acetic acid 1217646-18-8 365.4 Data lacking 95% Comparative stereochemical studies
(R)-(1-Fmoc-piperidin-2-yl)-acetic acid 193693-63-9 365.4 140–150 98% Peptide synthesis
2-[4-Fmoc-piperazin-1-yl]acetic acid 180576-05-0 368.4 Data lacking 100% Drug discovery, combinatorial chemistry
(R)-(-)-Phenylpiperidin-1-yl-acetic acid Not explicitly listed 319.3 () 142–144 N/A Pharmaceutical synthesis

*Inferred from similar compounds in .

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